molecular formula C16H12N4O3S B2889600 N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide CAS No. 325806-61-9

N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide

Cat. No.: B2889600
CAS No.: 325806-61-9
M. Wt: 340.36
InChI Key: RWZGXZUEKKWISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide (: 325806-61-9 , Molecular Weight: 340.36 g/mol ) is a synthetic compound of significant interest in medicinal chemistry research, featuring a benzohydrazide core linked to a 1,3-thiazole ring substituted with a 3-nitrophenyl group . This structure combines electron-withdrawing and aromatic moieties that are critical for its biological interactions and physicochemical properties . The compound has been identified as a key scaffold in the development of multi-target-directed ligands for the treatment of complex neurodegenerative diseases (NDDs) . Recent studies highlight its potent and selective inhibitory activity against the human Monoamine Oxidase-B (hMAO-B) enzyme . The presence of the 3-nitrophenyl functionalized thiazole hydrazone nucleus is a crucial pharmacophoric feature for achieving this selective and reversible MAO-B inhibition . This mechanism helps restore dopamine levels and limit ROS-induced neurotoxicity, positioning this compound as a promising candidate for research into Parkinson's disease and Alzheimer's disease . In addition to its MAO-B activity, this chemotype has also shown discrete acetylcholinesterase (AChE) inhibition and antioxidative effects in experimental models . Beyond neuroscience, derivatives of this compound exhibit a broader spectrum of biological activities. The thiazole moiety is known for antimicrobial properties, and studies indicate that such derivatives can inhibit the growth of various bacteria and fungi . Furthermore, in vitro investigations have demonstrated cytotoxic effects on various cancer cell lines, including human breast adenocarcinoma (MCF-7) cells, with activity suggesting the induction of apoptosis and inhibition of cell proliferation . Attention: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c21-15(11-5-2-1-3-6-11)18-19-16-17-14(10-24-16)12-7-4-8-13(9-12)20(22)23/h1-10H,(H,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZGXZUEKKWISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide typically involves the reaction of 3-nitrobenzoyl chloride with 2-aminothiazole in the presence of a base . The reaction is carried out in a suitable solvent, such as ethanol or toluene, under reflux conditions . The product is then purified by recrystallization from an appropriate solvent.

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

N’-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various electrophiles or nucleophiles depending on the desired substitution.

Mechanism of Action

The mechanism of action of N’-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrophenyl and thiazole moieties . These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The target compound’s structural analogs differ primarily in substituents on the benzohydrazide ring, the thiazole-linked aryl group, or both. Key comparisons include:

Compound Name Substituents on Benzohydrazide Thiazole-Linked Aryl Group Key Structural Features
N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide None (plain benzohydrazide) 3-Nitrophenyl Nitro group enhances electrophilicity
2-Bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide Bromo, methoxy Varied aryl groups (e.g., 4-chlorophenyl) Halogen and methoxy improve lipophilicity
4-(6-Chloro-1H-benzimidazol-2-yl)-N'-(4-nitrobenzylidene)benzohydrazide Chlorobenzimidazole 4-Nitrobenzylidene Rigid benzimidazole core enhances DNA intercalation
4-(tBu)-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide tert-Butyl 2-Hydroxy-3-methoxybenzylidene Hydroxy and methoxy enable H-bonding

Key Observations :

  • Halogenated derivatives (e.g., bromo, chloro) improve membrane permeability and cytotoxicity, as seen in 2-bromo-5-methoxy analogs with IC₅₀ values of 0.0316 µM against lung adenocarcinoma .
  • Hydroxy/methoxy-substituted benzylidenes (e.g., compound 5 in ) exhibit shorter N-N bond lengths (1.364 Å vs. 1.40 Å in unsubstituted analogs), increasing conformational rigidity and stability .
Anticancer Potential :
  • The target compound’s structural analog, 4-(6-chloro-1H-benzimidazol-2-yl)-N'-(4-nitrobenzylidene)benzohydrazide (5b), demonstrated remarkable cytotoxicity (IC₅₀ = 0.0316 µM) against human lung adenocarcinoma, outperforming cisplatin (IC₅₀ = 0.045–0.052 µM) .
  • 2-Bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives showed antiproliferative activity, with potency linked to the electron-withdrawing nitro and bromo groups .
Antimicrobial and Enzyme Inhibition :
  • N'-(4-Chloro-3-nitrobenzylidene)acetohydrazide derivatives (e.g., C8–C14 in ) were evaluated as MurA inhibitors, though specific activity data for the target compound’s analogs remain pending .
  • Hydrazide-oxadiazole hybrids (e.g., compound 78 in ) exhibited potent thymidine phosphorylase inhibition (30× more active than 7-deazaxanthin), highlighting the role of nitro groups in enzyme binding .

Challenges :

  • Nitro groups may require controlled reaction conditions to avoid reduction side reactions .
  • Crystallization of analogs like 4-(tBu)-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide (compound 5) demands precise solvent selection (e.g., ethanol/water mixtures) .

Biological Activity

N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and applications in various fields of research.

Molecular Formula: C11_{11}H9_{9}N3_{3}O3_{3}S
Molecular Weight: 263.27 g/mol
IUPAC Name: this compound

This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of various bacteria and fungi. The presence of the nitrophenyl group in this compound enhances its activity against pathogens.

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1564
Escherichia coli12128
Candida albicans1432

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigated the effects of this compound on human breast adenocarcinoma (MCF-7) cells. The results showed a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1075
2550
5030

The IC50_{50} value was determined to be approximately 25 µM, indicating potent anticancer activity.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Induction of Oxidative Stress: It can generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.
  • Apoptosis Induction: The compound promotes programmed cell death through intrinsic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole and nitrophenyl groups can significantly influence biological activity.

Key Findings from SAR Studies:

  • Nitro Substitution: Enhances antimicrobial and anticancer activities.
  • Thiazole Ring Modifications: Altering substituents on the thiazole ring can improve selectivity and potency against specific targets.

Q & A

Q. What are the established synthetic routes for N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide and its derivatives?

The synthesis typically involves condensation of hydrazide intermediates with substituted thiazole precursors. For example, derivatives like 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide are prepared by reacting hydrazides with thiazole moieties under reflux conditions (e.g., 4–6 hours in ethanol or methanol). Key steps include purification via recrystallization using methanol or ethanol to isolate high-purity products .

Q. What in vitro biological activities have been reported for this compound?

Derivatives exhibit diverse activities:

  • Antimicrobial : Evaluated against bacterial/fungal strains (e.g., Mycobacterium tuberculosis, Botrytis cinerea) using agar dilution or microbroth dilution methods .
  • Analgesic : Tested in rodent models (e.g., hot-plate test), with two derivatives showing significant pain reduction .
  • Antiproliferative : Screened against cancer cell lines (e.g., MCF-7) via MTT assays, with IC50 values indicating moderate activity .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Characterization employs:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions.
  • Mass spectrometry for molecular weight confirmation.
  • Elemental analysis (C, H, N) to validate purity (>95%) .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity and stability .
  • Molecular Docking : Identifies potential binding modes with targets (e.g., MurA enzyme for antimicrobial activity). For example, analogs with 3-nitrophenyl groups show favorable interactions with hydrophobic pockets in target proteins .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Re-evaluate activity using standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance target binding, addressing variability in antiproliferative efficacy .

Q. How does the 3-nitrophenyl-thiazole moiety influence pharmacokinetic properties?

  • LogP Studies : The nitro group increases hydrophobicity, improving membrane permeability but potentially reducing solubility.
  • Metabolic Stability : Assessed via liver microsome assays; the thiazole ring resists oxidative degradation, enhancing bioavailability .

Methodological Guidance

Q. What reaction conditions maximize yield during thiazole-hydrazide coupling?

  • Solvent : Use anhydrous ethanol or DMF to minimize side reactions.
  • Catalyst : p-Toluenesulfonic acid (0.5–1.0 eq.) accelerates imine formation.
  • Temperature : Reflux at 80–100°C for 4–6 hours achieves >70% yield .

Q. Which assays are recommended for evaluating antiproliferative activity?

  • MTT/PrestoBlue : Measure mitochondrial activity in adherent cells (e.g., HeLa, A549).
  • Apoptosis Markers : Combine with Annexin V/PI staining to differentiate cytotoxic mechanisms .

Structural and Mechanistic Insights

Q. What is the hypothesized mechanism of action for antimicrobial derivatives?

  • Enzyme Inhibition : Derivatives may inhibit MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), critical for bacterial cell wall synthesis.
  • Membrane Disruption : Hydrophobic interactions with lipid bilayers reported in analogs with similar substituents .

Q. How do structural variations (e.g., halogen substitution) affect bioactivity?

  • Bromine at C-2 : Enhances antibacterial activity (MIC: 8–16 µg/mL vs. S. aureus).
  • Methoxy at C-5 : Improves analgesic potency by 40% compared to non-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.